2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid
Overview
Description
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid typically involves multiple steps. One common approach is to start with the pyrimidine core and introduce the pyrrolidine moiety through a series of substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may include steps such as:
Preparation of intermediates: Synthesizing key intermediates that will be used in the final steps.
Coupling reactions: Using coupling agents to join the intermediates together.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]propanoic acid
- 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]butanoic acid
Uniqueness
What sets 2-[Methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid apart from similar compounds is its specific structure, which may confer unique binding properties and biological activities. This uniqueness can make it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-[methyl-[5-[[methyl-(1-methylpyrrolidin-3-yl)amino]methyl]pyrimidin-2-yl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-17-5-4-12(9-17)18(2)8-11-6-15-14(16-7-11)19(3)10-13(20)21/h6-7,12H,4-5,8-10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRMAFOSINQZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CC2=CN=C(N=C2)N(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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